molecular formula C15H18N4OS B2465895 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1396766-24-7

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2465895
CAS No.: 1396766-24-7
M. Wt: 302.4
InChI Key: AJTXFANLPRTMBE-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a chemical hybrid of significant interest in medicinal chemistry, incorporating a pyrazine heterocycle, a piperidine scaffold, and a thiophene carboxamide group. The piperidine structural motif is a fundamental building block in the synthesis of numerous pharmaceuticals and is prevalent in many natural alkaloids . Pyrazine and its derivatives constitute an important class of compounds found in many complex organic molecules and are known for their role as key substructures in drug discovery efforts across various therapeutic areas . The molecular framework of this compound is structurally analogous to other N-(piperidinyl)amide derivatives documented in scientific literature, which have been employed in the research and development of receptor-active compounds . For instance, compounds featuring the N-pyrazinyl-N-(4-piperidinyl)amide structure have been investigated for their potential as opioid receptor antagonists . The integration of the thiophene ring, a privileged structure in medicinal chemistry, further enhances the potential of this molecule for use in structure-activity relationship (SAR) studies and as a core template in the design of novel bioactive ligands for pharmacological research. This compound is intended for research applications only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable local and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c20-15(13-3-8-21-11-13)18-9-12-1-6-19(7-2-12)14-10-16-4-5-17-14/h3-5,8,10-12H,1-2,6-7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTXFANLPRTMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Thiophene Carboxamide: The thiophene ring is attached via a coupling reaction, followed by the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Fentanyl Family

Several fentanyl derivatives share the piperidine core but differ in substituents and functional groups:

Compound Name Key Structural Features Pharmacological Implications Reference
Thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) - Piperidin-4-yl group with phenethyl substituent
- Thiophene-2-carboxamide
- Opioid receptor agonism (µ-opioid selectivity)
- Higher lipophilicity due to thiophene-2 substitution
4'-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide) - Phenethyl group with para-methyl substitution
- Acetamide (shorter chain)
- Enhanced metabolic stability compared to fentanyl
- Reduced potency due to steric hindrance
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide (Target Compound) - Pyrazin-2-yl substituent on piperidine
- Thiophene-3-carboxamide via methyl linker
- Potential non-opioid applications (e.g., kinase inhibition)
- Improved solubility from pyrazine’s polarity

Key Differences :

  • Substituent Position on Thiophene : The target compound’s thiophene-3-carboxamide group (vs. thiophene-2 in thiophene fentanyl) may alter receptor binding due to spatial and electronic effects.
  • Linker and Amide Type : The methylene linker and carboxamide group (vs. acetyl in 4'-methyl acetyl fentanyl) could enhance metabolic stability and reduce cytotoxicity.

Non-Opioid Piperidine Derivatives

Compounds with piperidine cores but divergent applications include:

Compound Name Key Structural Features Pharmacological Implications Reference
Goxalapladib (CAS-412950-27-7) - Naphthyridine core
- Trifluoromethyl biphenyl and methoxyethyl groups
- Treatment of atherosclerosis via Lp-PLA2 inhibition
- High molecular weight (718.80) limits bioavailability
Example 62 () - Chromen-4-one and pyrazolo-pyrimidine core
- 5-methylthiophen-2-yl substituent
- Kinase inhibition (e.g., anticancer applications)
- Methyl ester improves membrane permeability

Key Differences :

  • Core Heterocycles : The target compound’s simpler piperidine-pyrazine-thiophene architecture (vs. naphthyridine in Goxalapladib) may improve synthetic accessibility and reduce off-target effects.
  • Thiophene Substitution : The 3-position carboxamide (vs. 2-position in Example 62) could modulate target selectivity and potency.

Emerging Analogues with Heterocyclic Modifications

Recent patents and regulatory filings highlight trends in piperidine-based drug design:

  • β-Methyl Fentanyl (N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide): A β-methyl group on the phenethyl chain increases steric bulk, reducing receptor affinity compared to fentanyl .

Key Insights :

    Biological Activity

    N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring, a piperidine moiety, and a pyrazine substituent, which contribute to its unique interactions within biological systems. This article examines the biological activity of this compound, focusing on its pharmacological implications, synthesis, and potential therapeutic applications.

    Structural Characteristics

    The structural formula of this compound is characterized by:

    Component Description
    Piperidine Ring A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
    Pyrazine Substituent A bicyclic structure that enhances the compound's interaction with biological targets.
    Thiophene Ring A five-membered ring containing sulfur, contributing to the compound's reactivity and binding properties.
    Carboxamide Group Imparts polar characteristics that may influence solubility and receptor binding.

    Biological Activity

    Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at the muscarinic receptor 4 (M4). This interaction is crucial as M4 receptors are involved in various central nervous system functions, including cognition and memory processes.

    Pharmacological Implications

    The compound's ability to act on muscarinic receptors positions it as a candidate for further investigation in treating conditions such as:

    • Alzheimer's Disease : Targeting M4 receptors may help alleviate cognitive decline.
    • Schizophrenia : Modulating dopaminergic and cholinergic signaling could offer new therapeutic avenues.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions:

    • Formation of the Piperidine Intermediate : Synthesized through cyclization reactions.
    • Attachment of the Pyrazine Ring : Introduced via nucleophilic substitution.
    • Formation of the Thiophene Carboxamide : Achieved through coupling reactions followed by amidation.

    Case Studies and Research Findings

    Recent studies have highlighted the significance of compounds similar to this compound in drug development:

    • Antitumor Activity : Other pyrazole derivatives have demonstrated efficacy against various cancer cell lines, suggesting that similar compounds may possess anticancer properties due to their structural similarities.
    • Enzyme Inhibition Studies : Compounds with related structures have shown promise in inhibiting specific enzymes involved in disease pathways.

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